![molecular formula C19H14N4O B12602646 (6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone CAS No. 918519-98-9](/img/structure/B12602646.png)
(6-Anilinopyridin-3-yl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮是一种复杂的有机化合物,在科学研究的各个领域引起了关注。这种化合物的特点是其独特的结构,包括连接到吡啶环的苯胺基团和吡咯并[2,3-b]吡啶部分。
准备方法
合成路线和反应条件
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮的合成通常涉及多步有机反应。一种常用的方法包括以下步骤:
苯胺衍生物的形成: 起始材料,6-溴吡啶-3-胺,在钯催化剂存在下与苯胺发生亲核取代反应,形成6-苯胺基吡啶-3-胺。
环化: 然后将中间体在碱性条件下与2-溴-1H-吡咯并[2,3-b]吡啶进行环化,形成所需的吡咯并[2,3-b]吡啶环系。
甲酮的形成: 最后,用合适的酰化剂,例如乙酸酐,处理该化合物,引入甲酮基团,形成(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产量。此外,优化反应条件,例如温度、压力和溶剂选择,对于扩大合成至关重要。
化学反应分析
反应类型
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂氧化,形成相应的氧化衍生物。
还原: 可以使用氢化锂铝或硼氢化钠等还原剂进行还原反应,生成该化合物的还原形式。
取代: 该化合物中的芳香环可以进行亲电或亲核取代反应,具体取决于所用试剂和条件。
常用试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 卤化剂,如溴或氯,在路易斯酸催化剂存在下。
形成的主要产物
从这些反应中形成的主要产物取决于所用反应条件和试剂。例如,氧化可能产生醌衍生物,而还原可以产生胺衍生物。
科学研究应用
化学
在化学领域,(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应路径,并开发新颖的合成方法。
生物学
在生物学研究中,这种化合物具有作为探针来研究酶相互作用和蛋白质-配体结合的潜在应用。它与生物大分子相互作用的能力使其成为生化分析和药物发现的有价值工具。
医学
在药物化学中,(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮正在研究其潜在的治疗特性。它可以作为开发针对特定疾病(如癌症或神经系统疾病)的新药的先导化合物。
工业
在工业领域,这种化合物可用于开发先进材料,例如有机半导体和发光二极管 (LED)。其电子特性使其适用于光电器件的应用。
作用机制
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以结合到酶的活性位点,抑制其活性并调节生化途径。在药物发现的背景下,了解所涉及的分子靶标和途径对于优化其治疗潜力至关重要。
相似化合物的比较
类似化合物
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲醇: 结构相似,但具有羟基而不是甲酮基团。
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)胺: 结构相似,但具有胺基而不是甲酮基团。
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)羧酸: 结构相似,但具有羧酸基团而不是甲酮基团。
独特性
(6-苯胺基吡啶-3-基)(1H-吡咯并[2,3-b]吡啶-3-基)甲酮的独特性在于其官能团的特定组合,赋予其独特的化学和生物学特性。它进行各种化学反应和与各种分子靶标相互作用的能力使其成为研究和工业应用的通用化合物。
属性
CAS 编号 |
918519-98-9 |
|---|---|
分子式 |
C19H14N4O |
分子量 |
314.3 g/mol |
IUPAC 名称 |
(6-anilinopyridin-3-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C19H14N4O/c24-18(16-12-22-19-15(16)7-4-10-20-19)13-8-9-17(21-11-13)23-14-5-2-1-3-6-14/h1-12H,(H,20,22)(H,21,23) |
InChI 键 |
JIQXIIYJBWAXPD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)C3=CNC4=C3C=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


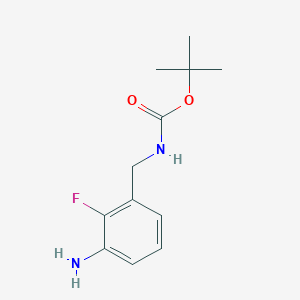
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
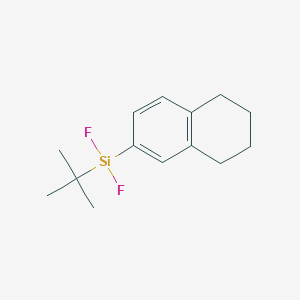
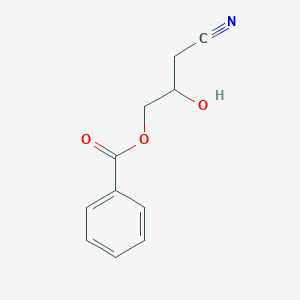
![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)

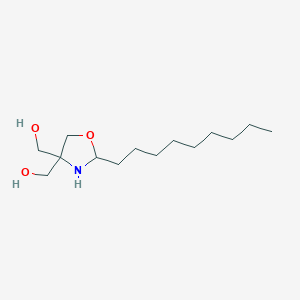
![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
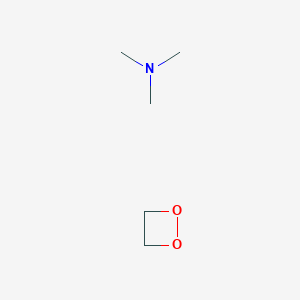
![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)

